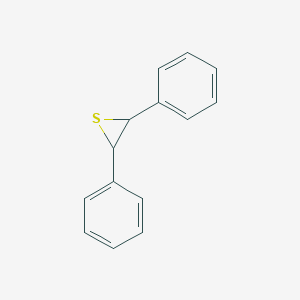

2,3-Diphenylthiirane

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

3372-81-4 |

|---|---|

Molekularformel |

C14H12S |

Molekulargewicht |

212.31 g/mol |

IUPAC-Name |

2,3-diphenylthiirane |

InChI |

InChI=1S/C14H12S/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H |

InChI-Schlüssel |

YZGUWUYYNVDKDB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2C(S2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,3 Diphenylthiirane and Its Stereoisomers

Diastereoselective and Enantioselective Synthesis

Achieving control over the relative stereochemistry of the phenyl groups is crucial for obtaining specific isomers of 2,3-diphenylthiirane. Diastereoselective and enantioselective syntheses aim to produce one stereoisomer preferentially over others.

A prominent method for the diastereoselective synthesis of cis-2,3-diphenylthiirane involves the generation and subsequent electrocyclization of trans-thiocarbonyl ylides. This approach typically utilizes readily available E,E-aldazine N-oxides, which upon treatment with Lawesson's reagent, generate the requisite trans-thiocarbonyl ylides. These intermediates then undergo a stereospecific 4π-electrocyclization to yield the cis-thiirane product researchgate.net. For instance, the reaction of benzaldazine N-oxide with Lawesson's reagent in acetonitrile (B52724) has been reported to produce cis-2,3-diphenylthiirane with a high cis/trans ratio of 94:6 and a yield of 23% researchgate.net. This method is noted for its ability to deliver cis-1,2-diarylthiiranes as essentially single diastereomers under mild conditions researchgate.net.

The trans isomer can be accessed through stereoselective routes, often starting from precursors with defined stereochemistry. One such method involves the reaction of trans-epoxides with sulfur-transfer reagents. Specifically, trans-2,3-diphenyloxirane (B7769596) has been converted to trans-2,3-diphenylthiirane by reaction with potassium ethyl xanthogenate. This transformation, conducted at 40°C for 15 hours, yielded the trans-thiirane in 38% yield arkat-usa.org. Furthermore, literature suggests that stilbene (B7821643) derivatives can be stereoselectively converted to the corresponding thiiranes; for example, trans-stilbene (B89595) sulfide (B99878) can be transformed into trans-2,3-diphenylthiirane molaid.com.

Synthesis via Thiocarbonyl Ylides

Thiocarbonyl ylides serve as key reactive intermediates in several thiirane (B1199164) syntheses. These species are typically generated in situ from the reaction of thioketones with diazomethane (B1218177) or its derivatives uzh.chbeilstein-journals.org. The initial reaction between a thioketone and a diazo compound often proceeds via a [3+2] cycloaddition to form a 1,3,4-thiadiazoline intermediate. Subsequent extrusion of nitrogen gas (N₂) from this intermediate generates the thiocarbonyl ylide uzh.chbeilstein-journals.orgbeilstein-journals.orguzh.ch. These ylides can then undergo a 1,3-dipolar electrocyclization, leading to the formation of thiiranes uzh.chbeilstein-journals.orguzh.ch. As detailed in section 2.1.1, the use of E,E-aldazine N-oxides with Lawesson's reagent provides a pathway to trans-thiocarbonyl ylides, which stereospecifically cyclize to cis-thiiranes researchgate.net.

Thiirane Formation from Epoxide Precursors

Epoxides, or oxiranes, can be transformed into thiiranes through reactions involving sulfur nucleophiles or sulfur-transfer reagents. A notable example is the conversion of trans-2,3-diphenyloxirane to trans-2,3-diphenylthiirane using potassium ethyl xanthogenate arkat-usa.org. Additionally, methods utilizing LiClO₄ as a catalyst for the synthesis of thiiranes from oxiranes have been reported, highlighting the versatility of epoxides as precursors molaid.com.

Generation from Thioketones and Diazomethanes

The reaction of thioketones with diazomethane or substituted diazomethanes is a well-established route to thiiranes, proceeding through thiocarbonyl ylide intermediates uzh.chbeilstein-journals.orgbeilstein-journals.orguzh.ch. For instance, thiobenzophenone (B74592), upon reaction with diazomethane at low temperatures, forms a 2,2-diphenyl-1,3,4-thiadiazoline intermediate. This intermediate can then decompose to generate the thiocarbonyl ylide, which subsequently cyclizes to form a thiirane beilstein-journals.org. The reaction of thiobenzophenone with diphenyl diazomethane can also lead to thiirane formation, sometimes with the elimination of sulfur mdpi.comuzh.ch.

Specialized Synthetic Routes for Substituted this compound Analogues

The synthetic methodologies described above can often be adapted to prepare substituted this compound analogues by employing appropriately substituted starting materials. For example, using ferrocenyl-substituted thioketones in reactions with diphenyl diazomethane has led to the synthesis of 2,2-diferrocenyl-3,3-diphenylthiirane mdpi.comuzh.chresearchgate.net. The general principles of thiocarbonyl ylide generation and cycloaddition, or epoxide sulfurization, remain applicable for introducing various substituents onto the diphenylthiirane core, allowing for the synthesis of a diverse range of analogues.

Stereochemical Aspects in 2,3 Diphenylthiirane Chemistry

Configurational Isomerism of 2,3-Diphenylthiirane

The structure of this compound features two chiral centers at the carbon atoms C2 and C3 of the thiirane (B1199164) ring, each bonded to a phenyl group, a hydrogen atom, and the adjacent carbon atom of the ring. This arrangement allows for the existence of distinct stereoisomers. msu.edutuscany-diet.netucalgary.cachegg.comlibretexts.org

Trans Isomer: In the trans configuration, the two phenyl groups are positioned on opposite sides of the thiirane ring. This isomer is chiral and exists as a pair of enantiomers: (2R,3R)-2,3-diphenylthiirane and (2S,3S)-2,3-diphenylthiirane. msu.edutuscany-diet.net

Cis Isomer: In the cis configuration, the two phenyl groups are situated on the same side of the thiirane ring. Depending on the precise spatial orientation of these phenyl groups, the cis isomer can either be a chiral compound existing as a pair of enantiomers, specifically (2R,3S)-2,3-diphenylthiirane and (2S,3R)-2,3-diphenylthiirane, or it can be an achiral meso compound if an internal plane of symmetry is present. msu.educhemistryguru.com.sg

The distinction between these isomers is fundamental to understanding their physical properties and chemical reactivity.

Table 3.1: Configurational Isomerism of this compound

| Isomer Type | Phenyl Group Orientation | Chirality | Enantiomeric Pair/Meso | Possible Configurations |

| trans-2,3-diphenylthiirane | Opposite sides | Chiral | Enantiomers | (2R,3R) and (2S,3S) |

| cis-2,3-diphenylthiirane | Same side | Chiral/Achiral | Enantiomers/Meso | (2R,3S) and (2S,3R) (if chiral) |

Stereospecificity in Synthesis Pathways

The synthesis of this compound can be approached with stereochemical control, aiming to produce either the cis or trans isomer preferentially. While specific detailed synthetic routes for this compound are not extensively detailed in the provided search snippets, the preparation of its isomers has been reported, enabling stereochemical studies. arizona.edumolaid.com

Stereoselective synthesis refers to a process where a reaction yields one stereoisomer predominantly over other possible stereoisomers. egrassbcollege.ac.inslideshare.net In contrast, stereospecific synthesis describes reactions where stereoisomerically different starting materials react differently to produce stereoisomerically different products. slideshare.net The ability to synthesize specific stereoisomers of this compound is crucial for investigating their distinct chemical properties and for utilizing them in stereocontrolled downstream reactions. For instance, the preparation of isomeric thiirane S-oxides has been employed to assign the structures of cis- and trans-2,3-di-p-anisyl-2,3-diphenylthiirane, highlighting the importance of isomer identification in stereochemical research. arizona.edu

Table 3.2: General Principles of Stereoselective Synthesis in Thiirane Chemistry

| Synthesis Approach | Stereochemical Outcome | Key Principle | Relevant Example (General) |

| Stereoselective Synthesis | Predominant formation of one stereoisomer (cis or trans) | Control of reaction pathway to favor a specific stereoisomer. egrassbcollege.ac.inslideshare.net | Synthesis of specific isomers of other cyclic compounds; control over diastereomeric ratios. |

| Stereospecific Synthesis | Different stereoisomeric reactants yield different stereoisomeric products | Reactant configuration dictates product configuration. slideshare.net | Bromination or epoxidation of cis- and trans-2-butene yields different stereoisomeric products. |

| Synthesis of Isomeric Thiirane S-oxides | Assignment of cis/trans structures | Preparation of precursors for stereochemical characterization. arizona.edu | Preparation of cis- and trans-2,3-di-p-anisyl-2,3-diphenylthiirane. |

Stereochemical Outcomes in Ring-Opening Reactions

The strained three-membered thiirane ring is prone to ring-opening reactions, often initiated by nucleophilic attack or under photochemical conditions. These reactions can proceed with significant stereochemical consequences. arizona.eduresearchgate.netrsc.orglibretexts.org

Nucleophilic ring-opening reactions, particularly those proceeding via an SN2-like mechanism, typically result in the inversion of configuration at the carbon atom undergoing nucleophilic attack. libretexts.org If this compound undergoes such a reaction, the stereochemistry of the starting cis or trans isomer will directly influence the relative stereochemistry of the substituents in the resulting acyclic product. For example, a trans-2,3-diphenylthiirane undergoing SN2 ring opening would lead to products with a specific vicinal stereochemical relationship between the newly introduced substituent and the remaining phenyl-bearing carbon.

Photochemical ring opening of thiiranes, such as the cation radicals of tetraaryl thiiranes, can involve cleavage of C-S or C-C bonds, often leading to the formation of alkenes. arizona.eduresearchgate.net The stereospecificity of these photochemical processes can vary; for instance, C-C bond cleavage in tetraaryl thiirane cation radicals can occur in a stereospecific conrotatory manner at low temperatures, though this stereospecificity may be lost at higher temperatures. arizona.edu

Table 3.3: Stereochemical Outcomes in Ring-Opening Reactions of Thiiranes

| Starting Material Stereoisomer | Reaction Type/Reagent | Stereochemical Outcome | Product Type | Reference(s) |

| trans-2,3-diphenylthiirane | Nucleophilic attack (e.g., SN2-like) | Inversion of configuration at attacked carbon | Vicinal substituted compounds | libretexts.org (general principle for epoxides) |

| cis-2,3-diphenylthiirane | Nucleophilic attack (e.g., SN2-like) | Inversion of configuration at attacked carbon | Vicinal substituted compounds | libretexts.org (general principle for epoxides) |

| Tetraaryl thiirane cation radical | Photochemical electron transfer | C-C or C-S bond cleavage; stereospecificity can be temperature-dependent | Alkenes, other fragments | arizona.eduresearchgate.net |

Stereocontrol in Cycloaddition Reactions

This compound and related thiirane structures can participate in cycloaddition reactions, offering opportunities for stereochemical control and the formation of complex cyclic systems. arizona.edufiveable.meopenstax.orglibretexts.orgnih.gov

Photochemical reactions involving thiiranes have been shown to yield cycloadducts. For example, tetraaryl thiiranes have been observed to react with electron-deficient alkenes like tetracyanoethylene (B109619) via photoreaction, leading to the formation of (3+2) cycloadducts. arizona.edu The stereochemistry of the thiirane reactant plays a role in determining the stereochemistry of the resulting cycloadduct. nih.gov

General principles of cycloaddition reactions, such as the Diels-Alder reaction ([4+2]) or [2+2] cycloadditions, highlight the importance of orbital symmetry and frontier molecular orbital theory in dictating stereospecificity and stereoselectivity. fiveable.meopenstax.orglibretexts.org Thermal cycloadditions often proceed via suprafacial pathways, while photochemical counterparts can involve different orbital interactions, leading to distinct stereochemical outcomes. openstax.orglibretexts.org The specific stereochemistry of this compound (cis or trans) would therefore directly influence the stereochemical outcome of any cycloaddition reaction it undergoes, allowing for stereocontrolled synthesis of more complex cyclic structures.

Table 3.4: Stereochemical Considerations in Cycloaddition Reactions Involving Thiiranes

| Reaction Type | Reactant(s) | Stereochemical Consideration | Outcome/Control | Reference(s) |

| Photoreaction | Tetraaryl thiirane + Tetracyanoethylene | Stereochemistry of the thiirane influences the stereochemistry of the cycloadduct. | Formation of (3+2) cycloadducts. arizona.edu | arizona.edu |

| General Cycloadditions (e.g., Diels-Alder) | Various unsaturated systems | Suprafacial vs. antarafacial addition; concerted mechanisms; reactant stereochemistry. | Stereospecificity and stereoselectivity are common, dictated by orbital symmetry and reactant configurations. fiveable.meopenstax.orglibretexts.orgnih.gov | fiveable.meopenstax.orglibretexts.orgnih.gov |

| [3+2] Dipolar Cycloadditions | 1,3-Dipoles + Dipolarophiles (e.g., olefins) | Stereochemistry of olefins (cis/trans) dictates stereochemistry of the five-membered ring. | Highly stereospecific reactions are observed. nih.gov | nih.gov |

Reaction Mechanisms and Reactivity of 2,3 Diphenylthiirane

Ring-Opening Reactions of the Thiirane (B1199164) Core

The inherent ring strain of the thiirane moiety in 2,3-diphenylthiirane makes it susceptible to a range of ring-opening reactions. These transformations can be induced by thermal energy, attack by nucleophiles, or through catalytic pathways, each leading to distinct product profiles and exhibiting unique mechanistic features.

Thermal Ring-Opening Processes

The thermal decomposition of this compound isomers leads to the stereospecific extrusion of a sulfur atom, a process known as desulfurization, to yield the corresponding stilbene (B7821643) isomers. The stereochemical outcome of this reaction is highly dependent on the configuration of the starting thiirane.

The thermal decomposition of cis-2,3-diphenylthiirane results in the formation of cis-stilbene (B147466). This reaction proceeds with retention of stereochemistry. Conversely, the thermolysis of trans-2,3-diphenylthiirane stereospecifically yields trans-stilbene (B89595). These transformations are believed to occur through a concerted mechanism, although the potential for short-lived diradical intermediates has also been considered.

The stereospecificity of these thermal desulfurization reactions highlights their utility in the synthesis of specific olefin isomers. The reaction conditions and observed stereochemical outcomes are summarized in the table below.

| Starting Material | Product | Stereochemistry |

| cis-2,3-Diphenylthiirane | cis-Stilbene | Retention |

| trans-2,3-Diphenylthiirane | trans-Stilbene | Retention |

Nucleophilic Ring-Opening Reactions

The polarized carbon-sulfur bonds of the thiirane ring in this compound are susceptible to attack by a variety of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, leading to the opening of the three-membered ring.

Due to the symmetrical nature of this compound, regioselectivity is not a factor in nucleophilic attack, as both carbon atoms of the thiirane ring are chemically equivalent. However, the stereospecificity of the reaction is a critical aspect. In line with a classic S(_N)2 mechanism, nucleophilic attack occurs from the backside relative to the carbon-sulfur bond being cleaved. This results in an inversion of configuration at the carbon center undergoing attack. Consequently, the ring-opening of cis- and trans-2,3-diphenylthiirane with a given nucleophile will lead to diastereomeric products.

Strongly basic and nucleophilic reagents, such as organolithium compounds, can initiate the ring-opening of this compound. For instance, the reaction with phenyllithium (B1222949) proceeds via nucleophilic attack of the phenyl anion on one of the benzylic carbons of the thiirane ring. This attack leads to the cleavage of a carbon-sulfur bond and the formation of a transient carbanionic intermediate, which can then be quenched with a proton source.

The stereochemical course of this reaction is consistent with an S(_N)2-type mechanism, resulting in inversion of configuration. Thus, the reaction of cis-2,3-diphenylthiirane with phenyllithium, followed by a proton quench, yields (1R,2R)-1,2,3-triphenyl-1-propanethiol, while the trans-isomer affords the corresponding (1R,2S)-diastereomer.

Anionic ring-opening can also serve as the initiation step for the polymerization of thiiranes. While specific studies on the anionic polymerization of this compound are not extensively detailed in readily available literature, the analogous polymerization of styrene (B11656) sulfide (B99878) (2-phenylthiirane) provides a relevant model. nih.govresearchgate.net In these systems, an anionic initiator attacks the thiirane ring, generating a thiolate anion which then propagates by attacking subsequent monomer units. nih.govresearchgate.netnsf.govlibretexts.org

Thiolates are effective nucleophiles for promoting the ring-opening of this compound. The reaction of cis-2,3-diphenylthiirane with a catalytic amount of a thiolate, such as sodium thiophenoxide, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), leads to a desulfurization reaction to produce cis-stilbene. This reaction is notable for its high stereospecificity.

The proposed mechanism involves the nucleophilic attack of the thiolate on one of the carbon atoms of the thiirane ring, leading to the formation of a transient disulfide intermediate. This intermediate then undergoes a series of steps, ultimately eliminating elemental sulfur and regenerating the thiolate catalyst. The reaction of trans-2,3-diphenylthiirane under similar conditions also results in stereospecific desulfurization to trans-stilbene.

The ring-opening of this compound can also be achieved through solvolysis reactions with alcohols (alcoholysis) and acetic acid (acetolysis). These reactions are typically acid-catalyzed. In the presence of an acid, the sulfur atom of the thiirane ring is protonated, which activates the ring towards nucleophilic attack by the solvent.

In the case of alcoholysis, for example with methanol (B129727), the protonated thiirane is attacked by a methanol molecule. This S(_N)2-like attack results in the formation of a β-methoxythiol. The stereochemistry of the product is consistent with an inversion of configuration at the site of attack. For instance, the acid-catalyzed methanolysis of trans-2,3-diphenylthiirane would be expected to yield the erythro-2-methoxy-1,2-diphenylethanethiol, while the cis-isomer would give the threo-diastereomer.

Similarly, acetolysis with acetic acid in the presence of an acid catalyst leads to the formation of a β-acetoxythiol. The stereochemical outcome of this reaction also follows the principles of an S(_N)2 mechanism with inversion of configuration.

The table below summarizes the expected major products from the alcoholysis and acetolysis of this compound isomers.

| Thiirane Isomer | Reagent | Product |

| cis-2,3-Diphenylthiirane | Methanol / H | threo-2-Methoxy-1,2-diphenylethanethiol |

| trans-2,3-Diphenylthiirane | Methanol / H | erythro-2-Methoxy-1,2-diphenylethanethiol |

| cis-2,3-Diphenylthiirane | Acetic Acid / H | threo-2-Acetoxy-1,2-diphenylethanethiol |

| trans-2,3-Diphenylthiirane | Acetic Acid / H | erythro-2-Acetoxy-1,2-diphenylethanethiol |

Electrophilic Ring-Opening Reactions

The strained three-membered ring of thiiranes is susceptible to attack by electrophiles, leading to ring-opening. While specific studies on the electrophilic ring-opening of this compound are not extensively detailed in the reviewed literature, the general mechanism for thiiranes involves the initial attack of an electrophile on the sulfur atom or one of the carbon atoms. In the presence of an acid catalyst, the sulfur atom is protonated, which activates the ring for nucleophilic attack.

For instance, in acid-catalyzed hydrolysis, the protonated thiirane undergoes nucleophilic attack by water. This attack can occur at either of the two carbon atoms of the thiirane ring. For asymmetrically substituted thiiranes, the regioselectivity of the attack is influenced by both steric and electronic factors. The attack generally proceeds via an S(_N)2-like mechanism, resulting in an inversion of stereochemistry at the site of attack.

The reaction with hydrogen halides, such as HCl or HBr, is also expected to proceed via a similar acid-catalyzed ring-opening mechanism. Protonation of the sulfur atom would be followed by the attack of the halide ion as the nucleophile. The regioselectivity would again be a key factor in determining the structure of the resulting halo-thiol.

Oxidative Ring-Opening Leading to Sulfoxides and Sulfones

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and subsequently the sulfone. These oxidations typically proceed with retention of the stereochemistry of the thiirane ring.

The oxidation of cis-2,3-diphenylthiirane with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with Oxone® (potassium peroxymonosulfate) can stereoselectively yield the corresponding cis-2,3-diphenylthiirane 1-oxide (the sulfoxide). nih.gov Further oxidation of the sulfoxide leads to the formation of cis-2,3-diphenylthiirane 1,1-dioxide (the sulfone). nih.gov

The general mechanism for the oxidation of sulfides to sulfoxides by peroxy acids is believed to involve a concerted electrophilic attack of the peroxy acid oxygen on the sulfur atom. The subsequent oxidation of the sulfoxide to the sulfone proceeds through a similar mechanism, although it is generally slower than the initial oxidation of the sulfide. The selectivity for sulfoxide versus sulfone formation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. nih.gov

Table 1: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Major Product |

|---|---|---|

| cis-2,3-Diphenylthiirane | Oxone® (1 equiv.) | cis-2,3-Diphenylthiirane 1-oxide |

C-C vs. C-S Bond Cleavage Pathways in Ring-Opening

The ring-opening of the thiirane ring can, in principle, occur via cleavage of either a carbon-carbon (C-C) bond or a carbon-sulfur (C-S) bond. The preferred pathway is dependent on the specific reaction conditions and the nature of the intermediates involved.

In many thermal and photochemical reactions of thiiranes, C-S bond cleavage is the dominant pathway. For example, the thermal desulfurization of thiiranes to form alkenes is a well-known reaction that proceeds through the initial cleavage of a C-S bond to form a diradical intermediate, which then extrudes a sulfur atom.

Theoretical studies on the thermal decomposition of the parent thiirane have indicated that a homolytic C-S bond cleavage is a key step in the reaction pathway. In the context of this compound, the presence of the phenyl groups can influence the stability of potential radical or ionic intermediates, which in turn can affect the preferred bond cleavage pathway. For instance, in photosensitized reactions, C-S bond cleavage is often observed in the resulting radical cations of sulfur-containing compounds. nih.gov

Reactions Involving Radical and Cation Radical Intermediates

The cation radical of trans-2,3-diphenylthiirane can be generated through photoinduced electron transfer (PET) reactions. Common electron acceptors used for this purpose include tetranitromethane and chloranil (B122849). In these reactions, the thiirane donates an electron to the photoexcited acceptor, resulting in the formation of the thiirane cation radical.

The characterization of these transient radical cation species can be achieved using techniques such as nanosecond laser flash photolysis. For instance, the radical cation of alkyl phenyl sulfoxides, which are structurally related to oxidized this compound, has been observed to have a characteristic absorption maximum around 550 nm. nih.gov

Once formed, the trans-2,3-diphenylthiirane cation radical can undergo fragmentation. A primary fragmentation pathway is the cleavage of the C-S bonds, leading to the extrusion of a sulfur atom and the formation of the corresponding alkene, trans-stilbene.

It has been noted that the fragmentation behavior of the trans-2,3-diphenylthiirane radical cation differs from that of other aryl-substituted thiirane radical cations. This difference is attributed to the distribution of spin density in the singly occupied molecular orbital (SOMO) of the radical cation. In the case of the trans-2,3-diphenylthiirane radical cation, the spin density is thought to be more concentrated on the sulfur atom, which facilitates the C-S bond cleavage.

Electron transfer induced reactions of this compound provide a pathway to a variety of chemical transformations. The initial formation of the cation radical through photoinduced electron transfer is the key step that initiates these reactions.

The subsequent fate of the cation radical is influenced by the reaction conditions, such as the solvent and the presence of nucleophiles. For example, in the presence of a nucleophilic solvent like methanol, ring-opening and subsequent reactions can occur. However, for trans-2,3-diphenylthiirane, the predominant reaction of the cation radical is fragmentation to trans-stilbene, even in the presence of potential nucleophiles. This highlights the propensity of this specific radical cation to undergo C-S bond cleavage.

Cycloaddition Reactions of this compound

This compound serves as a precursor to a reactive intermediate, a thiocarbonyl ylide, through the cleavage of a carbon-carbon bond. This electrocyclic ring-opening can be induced either thermally or photochemically. The resulting C,C-diphenylthiocarbonyl ylide is a 1,3-dipole, which can be efficiently trapped in situ by various dipolarophiles in [3+2] cycloaddition reactions, a class of reactions extensively studied by Huisgen.

The thiocarbonyl ylide generated from this compound readily reacts with electron-deficient alkenes. Tetracyanoethylene (B109619) (TCNE) is an exceptionally reactive dipolarophile due to its four strongly electron-withdrawing nitrile groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO).

The reaction mechanism involves the following steps:

Formation of the 1,3-Dipole: The C2-C3 bond of the this compound ring cleaves, forming the C,C-diphenylthiocarbonyl ylide. This intermediate exists as a resonance-stabilized species.

Concerted Cycloaddition: The thiocarbonyl ylide then undergoes a concerted [3+2] cycloaddition with tetracyanoethylene. This pericyclic reaction involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole with the LUMO of the dipolarophile (TCNE).

This reaction pathway is highly efficient for trapping the transient ylide intermediate.

The [3+2] cycloaddition between the C,C-diphenylthiocarbonyl ylide and tetracyanoethylene results in the formation of a stable, five-membered heterocyclic ring system. The specific product formed is a substituted tetrahydrothiophene. This reaction provides a direct route to highly functionalized sulfur-containing heterocycles that would be challenging to synthesize through other methods.

Table 1: [3+2] Cycloaddition of this compound-Derived Ylide with Tetracyanoethylene

| Reactant 1 (precursor) | Dipolarophile | Intermediate | Product (Heterocyclic Adduct) |

| This compound | Tetracyanoethylene | C,C-Diphenylthiocarbonyl ylide | 2,2,3,3-Tetracyano-5,5-diphenyltetrahydrothiophene |

Desulfurization Reactions

One of the most characteristic reactions of thiiranes is the extrusion of the sulfur atom to yield an alkene. This desulfurization can be achieved through various methods, including thermal, photochemical, and reagent-mediated processes. For this compound, these reactions provide a direct synthetic route to stilbenes.

When heated, this compound can undergo a cheletropic extrusion of a sulfur atom. In this pericyclic reaction, the two carbon-sulfur bonds break simultaneously, releasing atomic sulfur and forming a carbon-carbon double bond. The reaction is driven by the formation of the thermodynamically stable alkene and the release of ring strain.

Research has shown that this thermal desulfurization often proceeds with retention of stereochemistry. For instance, cis-2,3-diphenylthiirane predominantly yields cis-stilbene, while the trans-isomer affords trans-stilbene. This stereospecificity suggests a concerted mechanism. However, under certain high-temperature conditions, a stepwise mechanism involving a diradical intermediate may occur, potentially leading to a loss of stereochemical integrity.

Desulfurization can be performed under milder conditions using stoichiometric or catalytic reagents that have a high affinity for sulfur. Trivalent phosphorus compounds, such as triphenylphosphine (B44618), are widely used for this purpose.

The ultimate outcome of the desulfurization of this compound is the formation of 1,2-diphenylethylene, commonly known as stilbene. The stereochemistry of the resulting stilbene is directly correlated with that of the starting thiirane and the chosen reaction method.

From cis-2,3-Diphenylthiirane: Desulfurization with triphenylphosphine yields cis-stilbene.

From trans-2,3-Diphenylthiirane: Desulfurization with triphenylphosphine yields trans-stilbene.

This stereospecificity makes catalytic desulfurization a valuable tool in stereoselective alkene synthesis.

Table 2: Comparison of Desulfurization Methods for this compound

| Method | Reagent/Condition | Key Product(s) | Stereochemical Outcome |

| Thermal Extrusion | High Temperature (Heat) | Stilbene, Atomic Sulfur | Generally Stereospecific (Retention) |

| Catalytic Desulfurization | Triphenylphosphine (Ph₃P) | Stilbene, Triphenylphosphine Sulfide | Highly Stereospecific (Retention) |

Derivatization and Functionalization of this compound

The chemical modification of this compound primarily involves reactions that lead to the opening of the thiirane ring or transformations at the sulfur atom. These reactions provide pathways to a range of functionalized products, including alkenes, alkanes, and sulfur-containing derivatives.

One of the most significant reactions of this compound is its desulfurization to form stilbene. This reaction can be achieved using various reagents, most notably phosphines. The reaction with triphenylphosphine, for instance, proceeds through a nucleophilic attack of the phosphine (B1218219) on the sulfur atom, leading to the formation of a betaine (B1666868) intermediate. This intermediate then collapses, extruding sulfur as triphenylphosphine sulfide and yielding stilbene. The stereochemistry of the starting thiirane is retained in the resulting alkene, meaning cis-2,3-diphenylthiirane affords cis-stilbene, and the trans isomer yields trans-stilbene.

Table 1: Desulfurization of this compound with Triphenylphosphine

| Starting Material | Reagent | Product | Byproduct |

| cis-2,3-Diphenylthiirane | Triphenylphosphine | cis-Stilbene | Triphenylphosphine sulfide |

| trans-2,3-Diphenylthiirane | Triphenylphosphine | trans-Stilbene | Triphenylphosphine sulfide |

Oxidation of the sulfur atom in this compound offers another route for functionalization. The thiirane can be oxidized to the corresponding this compound-1-oxide (a sulfoxide) and further to this compound-1,1-dioxide (a sulfone). These reactions are typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting sulfoxides and sulfones are themselves reactive intermediates. For example, thermal decomposition of this compound-1,1-dioxide can lead to the extrusion of sulfur dioxide and the formation of stilbene.

Table 2: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product |

| This compound | Hydrogen Peroxide | This compound-1-oxide |

| This compound | Peroxy Acid | This compound-1,1-dioxide |

Ring-opening reactions of this compound with organometallic reagents , such as organolithium compounds, can also be employed for derivatization. These reactions typically involve nucleophilic attack of the organometallic reagent on one of the carbon atoms of the thiirane ring, leading to ring opening and the formation of a new carbon-carbon bond. Subsequent workup can yield functionalized alkanes.

While less common, cycloaddition reactions involving the thiirane ring or the double bond formed after in-situ desulfurization can be a potential pathway for creating more complex molecular structures. The participation of this compound as a synthon in such reactions would depend on the specific reaction conditions and the nature of the reacting partner.

Photochemical Transformations of 2,3 Diphenylthiirane

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental mechanism in the photochemistry of many organic molecules, including thiiranes. This process involves the transfer of an electron from an excited donor molecule to an acceptor, or vice versa, initiating a cascade of subsequent reactions. For 2,3-diphenylthiiranes, PET reactions have been extensively studied using various electron acceptors.

Mechanisms of Photoinduced Radical Cation Generation

The generation of radical cations from 2,3-diphenylthiiranes is a key step in their PET-mediated photochemistry. When trans-2,3-diphenylthiirane (1c) is irradiated in the presence of electron acceptors like tetranitromethane (C(NO2)4) or chloranil (B122849) (CA), electron transfer occurs researchgate.netconicet.gov.armolaid.commolaid.com. A charge-transfer complex (CTC) can form between the thiirane (B1199164) and C(NO2)4, which, upon excitation, facilitates the electron transfer process researchgate.net. Studies suggest that the electron transfer reaction with chloranil (CA) typically originates from the triplet excited state of CA (³CA) researchgate.net.

This process results in the formation of the thiirane radical cation (1c•+). The distribution of spin density within this radical cation plays a crucial role in its subsequent reactivity. For trans-2,3-diphenylthiirane (1c), the spin density is predominantly concentrated on the sulfur atom. In contrast, for other diphenylthiirane derivatives like 2,2,3,3-tetraphenylthiirane (1a) and 2,2-bis(4-methoxyphenyl)-3,3-diphenylthiirane (1b), the spin density is distributed across the aromatic rings researchgate.net. This difference in spin localization can significantly influence the fragmentation and rearrangement pathways.

Influence of Solvent Polarity on Photoreactivity

Solvent polarity exerts a notable influence on the photoreactivity of 2,3-diphenylthiiranes, particularly in PET reactions. For instance, when trans-2,3-diphenylthiirane reacts with tetranitromethane (C(NO2)4) via PET, a marked solvent effect is observed researchgate.net.

In less polar solvents like dichloromethane (B109758) (CH2Cl2), cage coupling is favored, leading to the formation of nitration derivatives as primary products.

Conversely, in more polar solvents such as acetonitrile (B52724) (CH3CN), non-cage coupling pathways become dominant, resulting in the alkene (trans-stilbene) as the primary product researchgate.net.

Photorearrangement and Photodegradation Pathways

The radical cation intermediates generated during PET processes can undergo various transformations, including fragmentation, rearrangement, and degradation.

Photorearrangement

The radical cation of trans-2,3-diphenylthiirane (1c•+) is known to undergo fragmentation. Upon photoexcitation in the presence of electron acceptors, the radical cation intermediate can cleave, leading to the formation of alkenes researchgate.net. Specifically, the reaction of trans-2,3-diphenylthiirane with C(NO2)4 or chloranil (CA) under PET conditions results in the formation of trans-stilbene (B89595) researchgate.net. This fragmentation pathway is a common route for thiirane ring opening under photochemical conditions.

Photodegradation

While specific photodegradation pathways for 2,3-diphenylthiirane are not extensively detailed in the provided literature, general principles of photodegradation apply. Organic molecules can degrade upon exposure to light, often in the presence of oxygen, through mechanisms involving radical intermediates or singlet oxygen arabjchem.orgpostech.ac.krdatapdf.com. However, trans-2,3-diphenylthiirane has been reported to be relatively inert towards singlet oxygen under specific low-temperature conditions, showing no significant reaction even after prolonged photolysis, unlike simpler alkyl thiiranes nih.gov. This suggests a greater photostability for the diphenyl derivative under those particular experimental conditions.

Photocycloaddition Reactions

Cycloaddition reactions are important transformations in organic synthesis, and thiiranes can participate in such reactions, either as reactants or as precursors to reactive intermediates.

While direct photocycloaddition of this compound is not extensively documented, related thiirane derivatives and their radical cations have been implicated in cycloaddition processes. For example, [3+2] cycloadditions of tetraarylthiiranes with electron acceptors like tetracyanoethylene (B109619) (TCNE) have been observed to proceed efficiently researchgate.netuni-regensburg.de. Furthermore, a novel reaction involving thiirane cation radicals was reported, leading to the formation of cis- and trans-5,6-diphenyl-1,2,3,4-tetrathianes when cis- and trans-2,3-diphenylthiiranes were treated with tris(p-bromophenyl)aminium hexachloroantimonate researchgate.net.

Photochemical [2+2] cycloadditions are a well-established method for synthesizing four-membered rings, including thietanes, often involving alkenes and thiocarbonyl compounds nih.govrsc.orgclockss.orglibretexts.orgrsc.org. Although these reactions typically involve the formation of thietanes, the study of related thiirane photochemistry provides context for the types of transformations possible.

Excited State Dynamics and Intermediates

Understanding the excited-state dynamics and transient intermediates is crucial for elucidating photochemical reaction mechanisms. While direct studies specifically detailing the excited-state dynamics of this compound are limited in the provided search results, general principles from studies on related systems offer insight.

The PET process generates thiirane radical cations (e.g., 1c•+), which are key intermediates. The excited-state behavior of such radical ions, including their lifetimes and decay pathways, is influenced by factors such as solvent environment and structural features researchgate.netnih.gov. Studies on other molecules have demonstrated that excited states can undergo rapid internal conversion, intersystem crossing, or fragmentation on ultrafast timescales (femtoseconds to picoseconds) molaid.comnih.govmdpi.comrsc.org. The specific localization of spin density on the sulfur atom in the trans-2,3-diphenylthiirane radical cation researchgate.net likely plays a role in its excited-state properties and subsequent reactivity.

Data Tables

Table 1: Solvent Effects on the Photochemical PET of trans-2,3-Diphenylthiirane with Tetranitromethane (C(NO2)4)

| Solvent | Primary Reaction Pathway | Major Product Type | Reference |

| Dichloromethane | Cage Coupling | Nitration Derivatives | researchgate.net |

| Acetonitrile | Non-Cage Coupling | Alkene (trans-Stilbene) | researchgate.net |

Spectroscopic Analysis and Advanced Structural Elucidation of 2,3 Diphenylthiirane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 2,3-diphenylthiirane. Analysis of both one-dimensional (1D) and two-dimensional (2D) spectra allows for the unambiguous assignment of all proton and carbon signals and the definitive determination of the relative stereochemistry of the two phenyl groups.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the key diagnostic signals are the two methine protons on the thiirane (B1199164) ring. In the trans isomer, these protons are chemically equivalent, giving rise to a single signal (a singlet). In the cis isomer, these protons are also equivalent and appear as a singlet. The chemical shift of these protons is influenced by the diamagnetic anisotropy of the phenyl rings and the electron-withdrawing effect of the sulfur atom, typically appearing in the range of 3.5-4.5 ppm. The aromatic protons of the two phenyl groups will appear as a complex multiplet in the region of 7.0-7.5 ppm.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The key signals are those of the methine carbons of the thiirane ring, which are expected in the range of 40-50 ppm. The aromatic carbons will produce a series of signals between 125 and 145 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Isomer | Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|---|

| trans-2,3-Diphenylthiirane | ¹H | Thiirane C-H | ~3.9 (s, 2H) |

| Aromatic C-H | ~7.2-7.4 (m, 10H) | ||

| ¹³C | Thiirane C-H | ~45 | |

| Aromatic C | ~127-140 | ||

| cis-2,3-Diphenylthiirane | ¹H | Thiirane C-H | ~4.3 (s, 2H) |

| Aromatic C-H | ~7.1-7.3 (m, 10H) | ||

| ¹³C | Thiirane C-H | ~42 | |

| Aromatic C | ~126-142 |

Note: Predicted values are based on typical shifts for phenyl-substituted episulfides. Actual values may vary.

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the complete molecular structure and, most importantly, for differentiating between the cis and trans isomers.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. For this compound, it would primarily confirm couplings within the aromatic spin systems of the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the methine proton signals to the thiirane carbon signals and the aromatic proton signals to their corresponding aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for assigning stereochemistry. NOESY identifies protons that are close in space. For the cis isomer, a strong cross-peak would be observed between the two methine protons on the thiirane ring due to their spatial proximity. For the trans isomer, no such correlation would be observed, as these protons are on opposite sides of the ring and too far apart for a significant NOE.

Table 2: Expected 2D NMR Correlations for cis-2,3-Diphenylthiirane

| Experiment | Correlating Nuclei | Expected Key Correlation | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | Aromatic protons ↔ Other aromatic protons | Confirms phenyl ring spin systems |

| HSQC | ¹H ↔ ¹³C (1-bond) | Thiirane C-H ↔ Thiirane C | Confirms direct C-H bonds |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Thiirane C-H ↔ Phenyl C (quaternary, ortho) | Confirms connectivity between thiirane ring and phenyl groups |

| NOESY | ¹H ↔ ¹H (through space) | Thiirane C-H ↔ Thiirane C-H (strong) | Definitively confirms cis stereochemistry |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides the molecular weight of this compound and offers structural clues through its fragmentation pattern. The molecular formula is C₁₄H₁₂S, giving a monoisotopic mass of approximately 212.07 g/mol . The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion (M⁺˙) peak at m/z = 212.

The fragmentation is dictated by the stability of the resulting ions and neutral fragments. Key expected fragmentation pathways include:

Loss of Sulfur: Cleavage of the C-S bonds can lead to the extrusion of a sulfur atom, resulting in a fragment corresponding to the stilbene (B7821643) radical cation at m/z = 180 (M-32).

Formation of Tropylium (B1234903) Ion: A common fragmentation pathway for compounds containing benzyl (B1604629) groups is rearrangement to the highly stable tropylium cation at m/z = 91.

Phenyl Cation: A fragment corresponding to the phenyl cation may be observed at m/z = 77.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Formula | Notes |

|---|---|---|---|

| 212 | [C₁₄H₁₂S]⁺˙ | Molecular Ion (M⁺˙) | Confirms molecular weight |

| 180 | [C₁₄H₁₂]⁺˙ | Stilbene radical cation | Result of sulfur atom loss (M-32) |

| 179 | [C₁₄H₁₁]⁺ | Stilbene cation | Loss of H from m/z 180 |

| 91 | [C₇H₇]⁺ | Tropylium cation | Characteristic fragment from benzyl moiety |

| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of C₈H₇S from M⁺˙ |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is used to identify the functional groups and bonding within a molecule by analyzing its vibrational modes. The IR spectrum of this compound is dominated by absorptions from the phenyl groups and supplemented by vibrations from the thiirane ring.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~1600, ~1495, ~1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| 780-740 and 710-690 | Aromatic C-H Out-of-Plane Bend | Strong |

| ~1220 | Thiirane Ring Deformation (Breathing) | Weak |

| 700-600 | C-S Stretch | Weak |

The strong absorptions corresponding to the aromatic C-H bending are particularly diagnostic of the monosubstituted phenyl rings. The C-S stretching vibration of the thiirane ring is typically weak and can be difficult to observe definitively.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge-Transfer Complexes

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophores in this compound are the two phenyl rings. The spectrum is expected to show absorptions characteristic of the benzene (B151609) chromophore, which arise from π → π* transitions. The presence of the sulfur atom's lone pair electrons may also allow for weak n → σ* transitions.

Table 5: Predicted Electronic Transitions for this compound

| Approximate λₘₐₓ (nm) | Transition Type | Chromophore |

|---|---|---|

| ~220 | π → π | Phenyl Ring (E2-band) |

| ~260-270 | π → π | Phenyl Ring (B-band) |

| >280 | n → σ* | C-S bond / Sulfur lone pair |

The B-band absorption around 260-270 nm often shows fine vibrational structure, which is characteristic of aromatic systems. The strained thiirane ring and the sulfur atom may cause slight bathochromic (red) shifts compared to simple alkylbenzenes.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.netnist.gov A successful single-crystal X-ray diffraction experiment on this compound would provide unambiguous proof of its molecular structure.

This technique would yield precise data on:

Stereochemistry: The relative positions of the phenyl groups would be unequivocally determined, confirming a cis or trans configuration.

Bond Lengths: The exact lengths of the C-C and C-S bonds within the strained three-membered ring, as well as the bonds to and within the phenyl groups.

Bond Angles: The internal angles of the thiirane ring and the angles between the ring and its substituents.

Conformation: The precise dihedral angles describing the orientation of the phenyl groups relative to the thiirane ring.

While a specific crystal structure for this compound is not available, data from related thiirane structures can provide expected values.

Table 6: Expected Solid-State Structural Parameters for a 2,3-Disubstituted Thiirane Ring

| Parameter | Typical Value |

|---|---|

| C-S Bond Length | 1.80 - 1.85 Å |

| C-C Bond Length (in ring) | 1.47 - 1.52 Å |

| C-S-C Bond Angle | ~65° |

| S-C-C Bond Angle | ~57.5° |

Note: These values are typical for thiirane rings and serve as an estimation in the absence of a published crystal structure for this compound.

Computational and Theoretical Investigations of 2,3 Diphenylthiirane

Quantum-Chemical Calculations (DFT, Ab Initio, Semiempirical)

Quantum-chemical calculations are fundamental to understanding the behavior of 2,3-diphenylthiirane. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Ab Initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. They offer high accuracy but are computationally demanding.

Density Functional Theory (DFT) is a widely used method that calculates the electronic energy based on the molecule's electron density. Functionals like B3LYP and M06-2X provide a balance of accuracy and computational efficiency, making them suitable for studying relatively large molecules like this compound.

Semiempirical methods (e.g., PM6, AM1) use parameters derived from experimental data to simplify calculations, offering speed at the cost of accuracy. They are useful for preliminary analysis of very large systems or for dynamic simulations.

DFT calculations are particularly effective for analyzing the electronic structure and bonding characteristics of this compound. A geometry optimization, typically using a functional like B3LYP with a basis set such as 6-31G(d), is the first step. This process finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

For this compound, the key structural features are the strained three-membered thiirane (B1199164) ring and the two phenyl substituents. The C-C bond within the thiirane ring is expected to be elongated compared to a typical C-C single bond due to ring strain. The C-S bonds are the weakest links in the ring and are central to its reactivity. The orientation of the phenyl groups (cis or trans) significantly influences the molecule's stability and steric profile.

Table 7.1: Representative Geometric Parameters of trans-2,3-Diphenylthiirane from DFT Calculations Note: This data is illustrative, based on typical values for substituted thiiranes calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Value | Description |

|---|---|---|

| r(C-S) | ~1.83 Å | Carbon-Sulfur bond length in the thiirane ring. |

| r(C-C) | ~1.50 Å | Carbon-Carbon bond length in the thiirane ring. |

| ∠(C-S-C) | ~65° | Internal angle of the thiirane ring at the sulfur atom. |

| ∠(S-C-C) | ~57.5° | Internal angle of the thiirane ring at the carbon atoms. |

| r(C-C)phenyl | ~1.39 Å | Average Carbon-Carbon bond length in the phenyl rings. |

| Dihedral | ~180° | Torsional angle defining the trans configuration of phenyl groups. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals dictate how a molecule interacts with other reagents.

In this compound, the HOMO is expected to be a π-type orbital with significant contributions from the sulfur atom's lone pairs and the π-systems of the phenyl rings. The high energy of this orbital makes this compound a potential nucleophile or electron donor. The LUMO is likely a σ*-antibonding orbital associated with the weak C-S bonds of the thiirane ring. Its low energy makes the molecule susceptible to nucleophilic attack, which would lead to the cleavage of a C-S bond and ring-opening.

The energy gap between the HOMO and LUMO (ΔEgap) is a critical parameter indicating the molecule's kinetic stability and electronic excitability. A smaller gap suggests higher reactivity. The presence of the phenyl groups is expected to lower the HOMO-LUMO gap compared to the unsubstituted thiirane, enhancing its reactivity.

Table 7.2: Illustrative Frontier Molecular Orbital Energies for this compound Note: This data is representative of values obtained from DFT calculations for aryl-substituted thiiranes.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO-1 | -6.8 | Primarily located on the π-system of the phenyl rings. |

| HOMO | -5.9 | Highest Occupied Molecular Orbital; significant contribution from sulfur lone pairs and phenyl π-orbitals. Defines nucleophilic character. |

| LUMO | -0.8 | Lowest Unoccupied Molecular Orbital; primarily a σ*(C-S) antibonding orbital. Defines electrophilic character and ring-opening susceptibility. |

| LUMO+1 | -0.2 | Primarily located on the π*-system of the phenyl rings. |

| HOMO-LUMO Gap | 5.1 eV | Indicator of chemical reactivity and stability. |

When this compound loses an electron through oxidation or photoionization, it forms a radical cation. The distribution of the unpaired electron's spin density across the molecule is crucial for predicting its subsequent reactivity, such as fragmentation or dimerization. anu.edu.au

Computational methods, particularly unrestricted DFT (UDFT), can accurately map the spin density distribution. In the this compound radical cation, the positive charge and spin density are not localized on a single atom but are distributed across the molecule. Theoretical calculations would likely show that the highest spin density is concentrated on the sulfur atom, owing to the ionization of one of its lone-pair electrons. rsc.org Significant delocalization onto the π-systems of the two phenyl rings would also be expected. This delocalization stabilizes the radical cation.

The distribution of spin density dictates the most likely sites for bond cleavage or reaction. A high concentration of spin on the sulfur atom and delocalization into the C-S bonds would weaken them, facilitating ring-opening reactions upon formation of the radical cation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the complex pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. wayne.edu

A key goal in mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along a reaction coordinate. wikipedia.org Locating a TS involves specialized optimization algorithms that search for this specific geometry. Once found, a frequency calculation is performed to confirm it is a true TS by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of a C-S bond).

Ring-Opening Reactions: The thermal or photochemical ring-opening of this compound can proceed via cleavage of a C-S bond to form a thiocarbonyl ylide intermediate. Computational modeling can characterize the transition state for this electrocyclic reaction. The activation energy (the energy difference between the reactant and the TS) determines the reaction rate. Studies on simpler episulfides suggest this process is often concerted. researchgate.net

Cycloaddition Reactions: The intermediate thiocarbonyl ylide is a 1,3-dipole and can undergo [3+2] cycloaddition reactions with various dipolarophiles. DFT calculations can model these reactions, locate the corresponding transition states, and predict the chemo- and regioselectivity of the addition.

While characterizing stationary points (reactants, products, intermediates, and transition states) is crucial, a more complete understanding comes from mapping the potential energy surface (PES). A PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. wayne.edu

For this compound, a PES scan can be performed by systematically changing key geometric parameters, such as the C-S bond distance (for ring-opening) or the angle of approach of a reactant (for a cycloaddition), and calculating the energy at each point. This allows for the visualization of the entire reaction pathway. rsc.org For example, mapping the PES for the rotation around the central C-C bond after ring-opening would show the energetic landscape connecting the various stereoisomers of the resulting ylide.

Intrinsic Reaction Coordinate (IRC) calculations are another vital technique. An IRC calculation starts at a transition state geometry and follows the path of steepest descent down to the connected reactants and products, confirming that the located TS indeed connects the desired points on the PES. researchgate.net This provides a clear and detailed map of the reaction mechanism from start to finish.

Prediction of Spectroscopic Parameters

A thorough literature search did not yield any studies that have computationally predicted the spectroscopic parameters of this compound. Consequently, no data tables for its predicted nuclear magnetic resonance (NMR) chemical shifts or vibrational frequencies can be provided at this time. Such computational studies are essential for complementing experimental spectroscopic data and aiding in the structural elucidation and characterization of molecules. Typically, these investigations would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the magnetic shielding tensors for NMR chemical shifts and to perform a vibrational analysis to determine the frequencies and intensities of the vibrational modes.

Conformational Analysis and Molecular Dynamics Simulations

Similarly, no detailed conformational analysis or molecular dynamics simulations for this compound have been reported in the accessible scientific literature. A conformational analysis would identify the stable conformers of the molecule, their relative energies, and the energy barriers for interconversion between them. This is often achieved by scanning the potential energy surface through systematic variation of key dihedral angles.

Molecular dynamics simulations would provide insights into the dynamic behavior of this compound over time, including conformational changes and interactions with a solvent or other molecules. The absence of such studies means that there is no available data on the preferred conformations of cis- and trans-2,3-diphenylthiirane or their dynamic properties.

Future computational studies are needed to fill this knowledge gap and provide a deeper understanding of the structural and spectroscopic properties of this compound at a molecular level.

Applications of 2,3 Diphenylthiirane in Synthetic Chemistry and Materials Science

2,3-Diphenylthiirane as a Precursor in Organic Synthesis

The reactivity of the thiirane (B1199164) ring, especially when substituted with phenyl groups, makes this compound a valuable intermediate for constructing more complex organic molecules.

Stereoselective Olefin (Stilbene) Synthesis

While this compound is often synthesized from stilbenes (e.g., via sulfur addition to stilbenes), its ring-opening and extrusion reactions can also be employed to generate olefins. Although direct stereoselective synthesis of stilbenes from this compound is not extensively documented in the provided search results, the broader chemistry of thiiranes suggests potential pathways. Thiiranes can undergo desulfurization reactions, often catalyzed by metals, to yield alkenes tandfonline.com. The stereochemistry of the resulting alkene is typically dictated by the stereochemistry of the starting thiirane. For instance, cis-2,3-diphenylthiirane would be expected to yield cis-stilbene (B147466) upon desulfurization, and trans-2,3-diphenylthiirane would yield trans-stilbene (B89595). Research into the stereoselective synthesis of stilbenes often involves methods like the Wittig reaction or palladium-catalyzed cross-coupling reactions wiley-vch.deuliege.be. The precise role of this compound as a direct precursor for stereoselective stilbene (B7821643) synthesis requires more specific literature, but its potential as a source of a stilbene moiety via sulfur extrusion is chemically plausible.

Building Block for Complex Sulfur-Containing Heterocycles

This compound is a useful precursor for synthesizing various sulfur-containing heterocycles. Thiiranes, in general, are known to undergo ring-expansion reactions to form four-, five-, six-, and even larger-membered heterocyclic systems researchgate.net. These transformations often involve nucleophilic or electrophilic ring-opening followed by cyclization.

Specifically, aryl-substituted thiiranes, like this compound, can be attacked by nucleophiles at the more substituted carbon atom due to the electronic stabilization of the developing carbocationic character in the transition state researchgate.net. This regioselectivity can be exploited in constructing specific heterocyclic frameworks. For example, reactions involving thiiranes and other reagents can lead to the formation of thiazines, thiadiazines, and other sulfur-containing rings researchgate.netorganic-chemistry.orgsioc-journal.cn. Elemental sulfur itself is a versatile source for synthesizing sulfur-containing heterocycles, and thiiranes can be involved in such processes, either as intermediates or reactants sioc-journal.cn.

Table 1: Examples of Heterocycles Synthesized from Thiirane Precursors

| Heterocycle Type | Precursor Type (General) | Reaction Pathway Example | Resulting Ring Size | References |

| Four-membered | Thiiranes | Ring expansion (e.g., with carbenes) | 4-membered | researchgate.net |

| Five-membered | Thiiranes | Ring expansion, cycloaddition | 5-membered | researchgate.netorganic-chemistry.org |

| Six-membered | Thiiranes | Ring expansion, cycloaddition | 6-membered | researchgate.netorganic-chemistry.org |

| Seven-membered | Thiiranes | Ring expansion | 7-membered | researchgate.net |

| 1,2-Dithiins | Thiiranes | Catalysis by tungsten carbonyl complexes (ring expansion) | 6-membered | researchgate.net |

| 1,3,4-Thiadiazines | Thiiranes | Reaction with hydrazones (ring expansion) | 6-membered | researchgate.net |

Role of this compound in Catalytic Systems

While direct use of this compound as a catalyst is not explicitly detailed in the provided search results, its role can be inferred from the broader context of sulfur chemistry and catalysis. Thiiranes can be involved in catalytic cycles, either as substrates, ligands, or precursors to active catalytic species. Sulfur-containing compounds are known to interact with metal catalysts, sometimes acting as ligands or influencing catalytic activity nih.govlibretexts.orgwikipedia.orgtopsoe.com.

For instance, metal-catalyzed desulfurization reactions are a common method for converting thiiranes to alkenes tandfonline.com. In these processes, the metal catalyst (e.g., palladium, tungsten) facilitates the cleavage of carbon-sulfur bonds. The specific catalytic systems that utilize this compound would likely involve transition metals capable of coordinating to sulfur and promoting ring-opening or extrusion reactions.

Potential in Functional Materials Design and Development (e.g., Polymerization Initiators)

The potential of this compound in functional materials design, particularly as a polymerization initiator, is an area of interest. Polymerization initiators are compounds that start the chain growth process in polymerization reactions, typically by generating reactive species such as free radicals, cations, or anions upon activation (e.g., by heat or light) tcichemicals.comalfachemic.comfujifilm.comlibretexts.org.

While this compound itself is not a commonly cited direct polymerization initiator, its structural features and reactivity could lend themselves to such applications or to the synthesis of novel initiators. Thiiranes can undergo ring-opening polymerization, although this is more common for less substituted or functionalized thiiranes. The phenyl substituents on this compound might influence its polymerization behavior or its suitability as a precursor for photoinitiators or thermal initiators.

The broader field of polymerization initiators involves compounds like azo compounds (e.g., AIBN) and peroxides, which generate free radicals tcichemicals.comalfachemic.comfujifilm.com. Photoinitiators, used in UV curing, generate radicals or ions upon light absorption tcichemicals.compolymerinnovationblog.com. If this compound or its derivatives could be designed to undergo photolytic or thermal decomposition to generate initiating species, they could find application in polymer synthesis and materials science. Research into functional materials often involves incorporating specific chemical functionalities to achieve desired properties, and sulfur-containing heterocycles are a class of compounds with diverse applications in materials science ktu.ltidu.ac.idmaterialsproject.orgskoltech.ru.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of thiiranes, including 2,3-Diphenylthiirane, has seen various approaches, often starting from epoxides or through cycloaddition reactions orientjchem.orgresearchgate.netthieme-connect.com. However, achieving high stereoselectivity, particularly for specific diastereomers or enantiomers, remains a significant challenge and a critical area for future development. Current methods may yield mixtures of stereoisomers, necessitating laborious separation techniques.

Future research should focus on developing catalytic systems and reaction conditions that precisely control the stereochemical outcome during the formation of the thiirane (B1199164) ring. This could involve:

Chiral Catalysis: Investigating chiral Lewis acids, organocatalysts, or transition metal complexes that can direct the stereochemical course of thiirane formation from suitable precursors.

Asymmetric Synthesis: Exploring novel synthetic routes that inherently build in stereochemical control from chiral starting materials or through stereospecific transformations. For instance, building upon the stereospecific nature of epoxidation reactions wikipedia.org to design analogous stereospecific thiirane formations.

Diastereoselective Approaches: Developing methods that preferentially yield one diastereomer over others, potentially by leveraging steric or electronic directing effects during the cyclization process. Research into the synthesis of cis-diaryl thiiranes has shown promise for stereoselectivity thieme-connect.com, indicating that similar strategies could be applied to this compound.

Exploration of New Reactivity Patterns and Mechanistic Pathways

The reactivity of thiiranes is characterized by ring-opening reactions initiated by nucleophiles or electrophiles, leading to a diverse array of sulfur-containing compounds ontosight.aimasterorganicchemistry.com. For this compound, a deeper understanding of its specific reaction pathways, especially under various catalytic conditions or with novel reagents, is warranted.

Key areas for future exploration include:

Catalytic Ring-Opening Reactions: Investigating the use of transition metal catalysts (e.g., palladium, rhodium, ruthenium) or Lewis acids to promote selective ring-opening and subsequent functionalization of this compound. This could lead to new synthetic routes for complex sulfur-containing molecules.

Redox Chemistry: Exploring the redox behavior of the thiirane sulfur atom and its impact on reactivity. Understanding how oxidation or reduction affects the ring strain and subsequent reaction pathways could unlock new transformations.

Mechanistic Elucidation: Employing advanced spectroscopic techniques (e.g., in situ NMR) and kinetic studies to fully elucidate the mechanisms of known and newly discovered reactions involving this compound. This is particularly relevant for reactions that may proceed through transient intermediates, such as thiocarbonyl ylides uzh.chbeilstein-journals.org.

Rearrangement Reactions: Investigating potential rearrangement pathways of this compound under thermal, photochemical, or catalytic conditions, similar to known thiirane-to-thietane rearrangements beilstein-journals.org.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers a powerful toolkit for understanding molecular properties, predicting reactivity, and guiding experimental design. For this compound, advanced computational studies can provide invaluable insights into its electronic structure, conformational preferences, and reaction energetics.

Future research should leverage computational methods to:

Predict Spectroscopic Properties: Accurately predict NMR chemical shifts, IR frequencies, and UV-Vis absorption spectra to aid in the characterization of synthesized stereoisomers and reaction products.

Model Reaction Mechanisms: Employ quantum chemical calculations (e.g., Density Functional Theory - DFT) to map out potential reaction pathways, identify transition states, and calculate activation energies for proposed transformations. This can help rationalize experimental observations and predict the feasibility of new reactions longdom.orgjasss.orgresearchgate.net.

Investigate Stereochemical Outcomes: Use computational tools to model the stereochemical preferences in synthesis and reactions, helping to design stereoselective routes and understand the factors governing diastereoselectivity and enantioselectivity.

Explore Electronic and Optical Properties: While not its primary focus, understanding the electronic distribution and potential for conjugation in this compound could inform its use in materials science applications, especially when considering its phenyl substituents. Computational modeling can predict properties like band gaps and charge distributions relevant to such applications longdom.org.

Integration with Green Chemistry Principles and Sustainable Synthesis

The chemical industry is increasingly focused on developing environmentally benign processes. For this compound, integrating green chemistry principles into its synthesis and utilization is a crucial future direction.

This involves:

Solvent-Free or Water-Based Synthesis: Developing synthetic routes that minimize or eliminate the use of volatile organic compounds (VOCs), favoring water or solvent-free conditions where possible orientjchem.orgresearchgate.netresearchgate.net.

Catalytic Efficiency and Atom Economy: Designing catalytic processes that are highly efficient, require minimal catalyst loading, and maximize atom economy, thereby reducing waste.

Renewable Feedstocks: Investigating the potential for synthesizing precursors to this compound from renewable resources.

Biodegradability and Reduced Toxicity: While direct applications of this compound are not detailed here, considering the biodegradability and reduced toxicity of thiirane derivatives in general is important for sustainable chemical design .

Emerging Applications in Niche Chemical Fields

While broad industrial applications for this compound are not extensively documented, its unique three-membered sulfur-containing ring structure suggests potential utility in specialized areas of chemistry and materials science.

Potential niche applications and research directions include:

Building Blocks for Complex Molecules: Utilizing this compound as a chiral synthon or a sulfur-containing scaffold for the synthesis of pharmaceuticals, agrochemicals, or novel materials. The phenyl groups offer sites for further functionalization.

Ligands in Organometallic Chemistry: Thiiranes and related sulfur heterocycles can act as ligands for transition metals. Exploring the coordination chemistry of this compound could lead to new catalytic systems or metal-organic frameworks.

Materials Science: Investigating its incorporation into polymers or functional materials, potentially leveraging the sulfur atom for unique electronic or optical properties, or the phenyl rings for π-π stacking interactions.

Chemical Biology Probes: Designing derivatives of this compound as probes for biological systems, perhaps by incorporating reporter groups or targeting specific biomolecules, although safety and toxicity profiles would need careful consideration in such applications.

The exploration of these avenues promises to expand our understanding and utility of this compound, contributing to advancements in synthetic chemistry, catalysis, and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-diphenylthiirane, and what key intermediates are involved?

- Methodological Answer : The synthesis of this compound typically involves diradical intermediates generated from thiocarbonyl precursors. For example, computational studies suggest that cyclization of symmetrical thiobenzophenone S-methanides proceeds via a diradical transition state with a free energy barrier of ~15.7 kcal/mol . Experimental protocols may involve refluxing precursors in solvents like pyridine, followed by neutralization and recrystallization (e.g., ethanol-DMF mixtures) . Key intermediates include thiirane ring precursors and aryl-substituted thiocarbonyl compounds.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the thiirane ring structure and phenyl substituents. X-ray crystallography provides definitive stereochemical data, while mass spectrometry (MS) verifies molecular weight. Computational tools (e.g., DFT) can predict spectral properties and validate experimental data . For example, SMILES notation (e.g.,

S1C(C)C1C1C=CC=CC=1) aids in structural visualization .

Q. How should this compound be stored to ensure stability during experiments?

- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or ring-opening reactions. Avoid exposure to moisture, strong acids/bases, and high temperatures (>100°C), which may trigger decomposition or polymerization . Stability tests (TGA/DSC) are recommended to assess thermal thresholds .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization pathways of thiocarbonyl S-methanides to this compound?

- Methodological Answer : Cyclization proceeds via a diradical intermediate formed from the coupling of two ylide molecules. Computational studies (e.g., B3LYP/6-31G*) reveal a transition state with a free energy barrier of ~16.4 kcal/mol, favoring thiirane formation over alternative pathways like 1,4-dithiane synthesis. The reaction is entropy-driven, with low enthalpic barriers (~2.5 kcal/mol) for intermediate conversion .

Q. How do diradical intermediates influence the regioselectivity of thiirane ring formation?

- Methodological Answer : Diradical spin density distribution dictates regioselectivity. For this compound, phenyl groups stabilize the diradical through conjugation, directing cyclization to the thiirane ring rather than alternative products. Electron paramagnetic resonance (EPR) spectroscopy can track radical intermediates, while substituent effects (e.g., electron-withdrawing groups) modulate reaction kinetics .

Q. What computational strategies are effective for modeling this compound’s reaction dynamics?

- Methodological Answer : Density Functional Theory (DFT) with solvent corrections (e.g., PCM model) accurately predicts transition states and activation energies. Benchmarking against experimental data (e.g., Sustmann’s studies ) validates computational protocols. Molecular dynamics (MD) simulations further elucidate solvent effects on reaction trajectories .

Q. How can researchers reconcile contradictions in reported thermodynamic data for thiirane derivatives?

- Methodological Answer : Discrepancies often arise from differing solvent systems or computational methods. A standardized protocol—using consistent DFT functionals (e.g., B3LYP vs. M06-2X) and solvent models—reduces variability. Comparative studies with reference compounds (e.g., 2-methyl-3-phenylthiirane ) can isolate experimental artifacts .

Q. What toxicological screening methods are appropriate for assessing this compound’s safety in lab settings?

- Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., LD50 via oral/dermal exposure in rodents). In vitro assays (Ames test for mutagenicity, cytotoxicity in HEK293 cells) provide preliminary data. Environmental toxicity requires evaluating biodegradability (OECD 301) and bioaccumulation potential (logP ~2.6 ) .

Q. What applications does this compound have in advanced materials science?